(R)-imazamox

描述

它是一种强效且选择性的 5-HT 2B 和 5-HT 2C 血清素受体亚型激动剂,对密切相关的 5-HT 2A 亚型具有良好的选择性,并且在其他受体上几乎没有亲和力 。这种化合物在科学研究中有着重要的应用,特别是在研究血清素受体及其在各种生理和病理过程中的作用。

准备方法

合成路线和反应条件

Ro 60-0175 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括:

吲哚核的形成: 这通常通过菲舍尔吲哚合成实现,其中苯肼衍生物在酸性条件下与酮或醛反应形成吲哚环。

氯和氟取代基的引入: 这些取代基通过亲电芳香取代反应引入。氯化和氟化试剂,如亚硫酰氯和氟气,在受控条件下使用以实现所需的取代模式。

丙胺侧链的形成: 这涉及用合适的卤代烷烃烷基化吲哚氮,然后还原形成胺。

工业生产方法

Ro 60-0175 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器进行吲哚形成和取代步骤,以及使用高压氢化进行还原步骤。该工艺旨在最大限度地提高产率和纯度,同时最大限度地减少废物和环境影响。

化学反应分析

反应类型

Ro 60-0175 经历了几种类型的化学反应,包括:

氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化。这通常会导致羧酸衍生物的形成。

还原: Ro 60-0175 的还原可以使用氢气在钯催化剂的存在下进行。这导致形成相应的胺。

取代: 吲哚环上的氯和氟取代基可以使用亲核取代反应用其他官能团取代。这些反应的常见试剂包括甲醇钠和叔丁醇钾。

常见试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 钯碳催化剂上的氢气。

取代: 无水条件下的甲醇钠或叔丁醇钾。

主要产品

氧化: 羧酸衍生物。

还原: 相应的胺。

取代: 取决于所用亲核试剂的各种取代吲哚衍生物。

科学研究应用

Herbicidal Efficacy

(R)-imazamox is effective against a variety of broadleaf weeds and grasses. Its primary mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant death, making it a valuable tool in weed management strategies.

Table 1: Efficacy of this compound Against Common Weeds

| Weed Species | Application Rate (g ai/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 40 | 95 |

| Echinochloa crus-galli | 50 | 90 |

| Chenopodium album | 30 | 85 |

Resistance Mechanisms

The emergence of resistant weed biotypes poses a significant challenge to the efficacy of this compound. Research has identified multiple mechanisms contributing to resistance, including target site mutations in the ALS gene and enhanced metabolic detoxification.

Target Site Resistance (TSR)

Studies indicate that mutations in the ALS gene are a primary mechanism for resistance. For instance, a specific mutation (Ser653Asn) was observed in resistant biotypes of Echinochloa heterophylla, leading to a substantial increase in the required dose to achieve the same level of control as susceptible biotypes .

Non-Target Site Resistance (NTSR)

In addition to TSR, non-target site mechanisms such as increased root exudation have been documented. Resistant biotypes exhibited higher levels of herbicide exudation into the soil, which may contribute to their survival despite herbicide application .

Environmental Impact

The persistence and degradation of this compound in soil are critical factors influencing its environmental impact. Research has shown that its degradation is pH-dependent, with faster degradation rates observed under alkaline conditions. This characteristic is essential for minimizing residual herbicide levels in subsequent crops .

Table 2: Soil Persistence of this compound

| Soil pH | Half-Life (Days) |

|---|---|

| 5.0 | 14 |

| 6.5 | 21 |

| 8.0 | 10 |

Imazamox in Wheat Cultivation

In studies involving imidazolinone-resistant wheat cultivars, this compound was applied at varying rates to assess its impact on weed control and crop yield. Results indicated that proper timing and dosage significantly influenced both weed suppression and wheat productivity .

Long-Term Effects on Soil Health

Research examining the long-term effects of this compound on soil carbon and nitrogen mineralization revealed that while it effectively controlled weeds, it also impacted microbial activity and nutrient cycling within the soil ecosystem . This highlights the need for integrated pest management strategies that consider both efficacy and environmental health.

作用机制

Ro 60-0175 通过作为 5-HT 2B 和 5-HT 2C 血清素受体亚型的强效且选择性激动剂发挥作用 。与这些受体结合后,Ro 60-0175 激活细胞内信号通路,调节神经递质释放和神经元活性。特别是 5-HT 2C 受体的激活已被证明会影响情绪、食欲和压力反应。 该化合物对 5-HT 2C 相对于 5-HT 2A 受体的选择性对其治疗潜力至关重要,因为它降低了与 5-HT 2A 受体激活相关的副作用风险 .

相似化合物的比较

与其他血清素受体激动剂相比,Ro 60-0175 独特之处在于其对 5-HT 2C 受体的高选择性。类似的化合物包括:

AL-34662: 另一种选择性的 5-HT 2C 受体激动剂,在研究和潜在的治疗应用中具有类似的应用。

AL-38022A: 一种对 5-HT 2C 受体具有高亲和力的化合物,用于血清素受体功能研究。

Ro60-0213: 一种与 5-HT 2C 受体具有选择性的相关化合物,用于药理学研究。

VER-3323:

YM-348: 另一种 5-HT 2C 受体激动剂,具有类似的特性和研究应用.

Ro 60-0175 由于其经过充分记录的选择性和调节血清素受体活性的功效,使其成为基础研究和应用研究中宝贵的工具。

属性

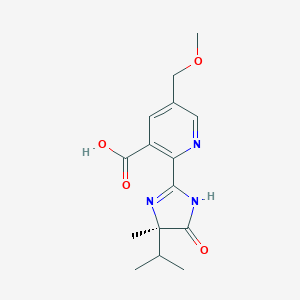

IUPAC Name |

5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJIGQFXCQJBK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。